molecular formula C5H12N2O2 B13235154 1,1-Diethyl-3-hydroxyurea

1,1-Diethyl-3-hydroxyurea

Cat. No.: B13235154
M. Wt: 132.16 g/mol
InChI Key: XJXVPXAMDUHNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diethyl-3-hydroxyurea is a useful research compound. Its molecular formula is C5H12N2O2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

1,1-diethyl-3-hydroxyurea

InChI

InChI=1S/C5H12N2O2/c1-3-7(4-2)5(8)6-9/h9H,3-4H2,1-2H3,(H,6,8)

InChI Key

XJXVPXAMDUHNQE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NO

Origin of Product

United States

Contextualization of Hydroxyurea As a Foundational Chemical Scaffold

Hydroxyurea (B1673989), a simple one-carbon compound, is a derivative of urea (B33335) where one of the amino hydrogens is replaced by a hydroxyl group. scirp.org First synthesized in 1869, its biological activities were not characterized until much later. sicklecellanemianews.com Hydroxyurea is a well-established antineoplastic agent and is also used in the treatment of sickle cell disease. sicklecellanemianews.com

The primary mechanism of action of hydroxyurea is the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis. drugbank.combldpharm.com By quenching a tyrosyl free radical at the active site of the RNR's M2 subunit, hydroxyurea halts the conversion of ribonucleotides to deoxyribonucleotides, thereby impeding DNA replication and repair. drugbank.combldpharm.com This action selectively targets rapidly proliferating cells, which explains its use in cancer chemotherapy. bldpharm.com

Beyond its role as an RNR inhibitor, hydroxyurea is also known to be a source of nitric oxide (NO). researchgate.netresearchgate.net In the treatment of sickle cell disease, this NO-donating property is believed to contribute to the increase in fetal hemoglobin (HbF) levels, which interferes with the polymerization of sickle hemoglobin. drugbank.comnih.gov The urea backbone with its hydroxylamino group provides a versatile scaffold for chemical modification, allowing for the generation of a diverse range of analogs with altered biological activities. ashpublications.orgacs.org This has made hydroxyurea a cornerstone for the design of new chemical probes and potential therapeutic agents.

Overview of Hydroxyurea Analog Design and Development Strategies

The foundational structure of hydroxyurea (B1673989) has been the subject of extensive medicinal chemistry efforts to enhance its therapeutic properties and to develop novel agents with different biological targets. These design and development strategies often revolve around modifying the parent molecule to improve efficacy, selectivity, and pharmacokinetic profiles.

One common strategy involves the substitution on the nitrogen atoms of the urea (B33335) scaffold. This can influence the compound's lipophilicity, hydrogen bonding capacity, and interaction with biological targets. For instance, the development of N-hydroxyurea derivatives has been explored to create dual inhibitors of enzymes like histone deacetylases (HDAC) and bromodomain and extra-terminal (BET) proteins. oncologyradiotherapy.com

Another approach is the conjugation of hydroxyurea with other molecules , such as lipids, to improve its cellular uptake. The hydrophilic nature of hydroxyurea can limit its efficacy, and creating lipid-drug conjugates can enhance its lipophilicity and, consequently, its therapeutic potential. gpatindia.com

Furthermore, the design of hydroxyurea analogs has been instrumental in structure-activity relationship (SAR) studies . By systematically modifying the hydroxyurea structure and observing the resulting changes in biological activity, researchers can identify the key chemical features required for a specific biological effect. This approach is crucial for understanding the mechanism of action of the parent compound and for the rational design of new, more potent, and selective analogs. acs.org

Computational methods, such as molecular docking and quantum chemical calculations, are increasingly being employed in the design of hydroxyurea analogs. These in silico techniques allow for the prediction of binding affinities and the elucidation of interaction mechanisms with target proteins, guiding the synthesis of the most promising candidates. oncologyradiotherapy.comnih.gov

Significance of 1,1 Diethyl 3 Hydroxyurea Within the Hydroxyurea Analog Class for Mechanistic Elucidation

Historical and Contemporary Synthesis Approaches for Hydroxyurea and N-Substituted Derivatives

The parent compound, hydroxyurea, was first synthesized in 1869 by Dresler and Stein. nih.govwikipedia.org Their original method involved the reaction of hydroxylamine (B1172632) hydrochloride with potassium cyanate (B1221674). wikipedia.org For nearly a century, the compound remained a chemical curiosity until its biological potential was recognized, leading to its evaluation in various experimental systems in the late 1950s. iarc.fr

Historically, several methods have been developed for hydroxyurea synthesis. These include the reaction of calcium cyanate with hydroxylamine nitrate (B79036) in absolute ethanol (B145695) and the reaction between a cyanate salt and hydroxylamine hydrochloride in an aqueous solution. wikipedia.orgiarc.fr Another established method involves reacting ethyl carbamate (B1207046) with hydroxylamine. orgsyn.org

Contemporary synthetic chemistry has expanded the repertoire of methods to create a wide array of N-substituted hydroxyurea derivatives, driven by the need to explore structure-activity relationships. researchgate.netcapes.gov.br A common modern strategy involves the reaction of primary or secondary amines with reagents that can generate an isocyanate or a protected isocyanate equivalent. For instance, treatment of amines with 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate yields O-benzyl protected N-hydroxyureas, which can then be deprotected via hydrogenation to give the final product. researchgate.net This method is versatile, allowing for the synthesis of both mono- and di-substituted N-hydroxyureas. researchgate.net Another approach utilizes N,O-Bis(phenoxycarbonyl)hydroxylamine as a reagent for the direct synthesis of substituted N-hydroxyureas. acs.org More recent methods have focused on developing syntheses from readily available starting materials, such as the conversion of biuret (B89757) to ethyl allophanate, then to ethyl carbamate, and finally to hydroxyurea via reaction with hydroxylamine hydrochloride. jobrs.edu.iqresearchgate.net

Specific Synthetic Routes for this compound and its Isolation

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be achieved through established methodologies for N,N-disubstituted N'-hydroxyureas. A primary route involves the reaction of N,N-diethylamine with a suitable O-protected isocyanate precursor.

A representative synthetic pathway would proceed as follows:

Formation of an O-protected Hydroxylamine Carbamate: A protected hydroxylamine, such as O-benzylhydroxylamine, reacts with an activating agent like 4-nitrophenyl chloroformate to form a stable carbamate, for example, 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate. researchgate.net

Amination: This activated carbamate is then treated with N,N-diethylamine. The diethylamine (B46881) displaces the 4-nitrophenoxy group to form the O-benzyl protected this compound.

Deprotection: The final step involves the removal of the O-benzyl protecting group. This is typically accomplished via catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/BaSO4) to yield this compound. researchgate.net

Isolation of the final product generally involves standard laboratory techniques. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure compound. orgsyn.orgsrce.hr

Advanced Synthetic Techniques Applicable to Hydroxyurea Analogs

Modern synthetic chemistry offers sophisticated techniques for creating complex hydroxyurea analogs, including methods for radiolabeling and attachment to polymer supports.

Rhodium-Mediated Carbonylation Reactions for Radiolabeling

Rhodium-mediated carbonylation is a powerful technique for introducing a carbonyl group, particularly for synthesizing radiolabeled compounds for applications like Positron Emission Tomography (PET). researchgate.netdiva-portal.org This method is especially useful for incorporating the short-lived carbon-11 (B1219553) isotope ([¹¹C]) into the urea (B33335) structure. diva-portal.org

The general strategy involves the reaction of an azide (B81097) precursor with [¹¹C]carbon monoxide ([¹¹C]CO) in the presence of a rhodium catalyst. researchgate.netdiva-portal.org For example, phenyl azide can be used to generate a [¹¹C]isocyanatobenzene intermediate, which is then trapped by an amine to form the corresponding ¹¹C-labeled urea. researchgate.net The synthesis of [¹¹C-carbonyl]hydroxyureas has been specifically accomplished using a rhodium-mediated carbonylation reaction with [¹¹C]CO. diva-portal.org These reactions often employ a Rh(I) complex, such as one with a 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) ligand, and are carried out at elevated temperatures and pressures. researchgate.netresearchgate.net

Table 1: Key Findings in Rhodium-Mediated Carbonylation for Urea Synthesis
Catalyst/Ligand SystemPrecursorsProduct TypeKey FindingReference
Rh(I) complex with dppePhenyl azide, [¹¹C]CO, anilineN,N'-diphenyl[¹¹C]ureaAchieved high trapping efficiency (82%) and conversion yield (82%) for the ¹¹C-labeled urea. researchgate.net
Rhodium catalystAzides, [¹¹C]CO[carbonyl-¹¹C]isocyanatesDemonstrated a general synthetic route to versatile [¹¹C]isocyanate precursors for further reaction. diva-portal.org
[RhCl(cod)]₂ / dppeAzide precursors, [¹¹C]CO[¹¹C-carbonyl]hydroxyureasDeveloped a specific method for the synthesis of radiolabeled hydroxyurea derivatives. diva-portal.orgresearchgate.net
Rhodium catalystOrganozinc iodides, [¹¹C]isocyanates¹¹C-labeled ketones/amidesShowcased an alternative to Grignard reagents for addition to isocyanates, expanding substrate scope. scholaris.ca

Polymer-Supported Derivatization for Controlled Release System Research

Attaching hydroxyurea or its analogs to polymer backbones is a strategy explored in research on controlled release drug delivery systems. jobrs.edu.iqresearchgate.net This approach aims to modify the release profile and potentially improve the therapeutic value of the compound. researchgate.net

Both natural and synthetic polymers have been used as supports.

Natural Polymers: Polysaccharides like carboxymethyl cellulose (B213188) and pectin (B1162225) have been used. jobrs.edu.iqresearchgate.net The carboxylic acid groups on the polymer are first converted to a more reactive form, such as an acid chloride. This activated polymer then reacts with the amino group of hydroxyurea to form a stable amide linkage, covalently bonding the drug to the polymer backbone. jobrs.edu.iqresearchgate.net

Synthetic Polymers: Poly(vinyl alcohol) (PVA) is a common synthetic polymer support. jobrs.edu.iqresearchgate.net In this case, a bifunctional spacer like sebacoyl chloride can be used. One end of the spacer reacts with the hydroxyl groups of PVA to form an ester linkage, while the other end reacts with the amino group of hydroxyurea to form an amide linkage. jobrs.edu.iqresearchgate.net

These polymer-drug conjugates are designed to release the active compound over time under physiological conditions.

Chemical Characterization of Synthetic Products and Intermediates (e.g., FTIR, NMR, MS)

The structural confirmation of this compound and its intermediates relies on a combination of standard spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. For a hydroxyurea derivative, characteristic absorption bands would be expected for:

N-H stretching (around 3400-3300 cm⁻¹)

O-H stretching (broad, around 3200 cm⁻¹)

C-H stretching of the ethyl groups (around 2970-2850 cm⁻¹)

Carbonyl (C=O) stretching (strong, around 1640-1680 cm⁻¹)

N-H bending (around 1550-1600 cm⁻¹) jobrs.edu.iqresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide distinct signals for the ethyl groups, typically a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, resulting from spin-spin coupling. The protons on the -NHOH moiety would appear as exchangeable singlets, with their chemical shifts dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon, as well as two distinct signals for the methyl and methylene carbons of the ethyl groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular mass of this compound.

For quantitative analysis, particularly in biological matrices, High-Performance Liquid Chromatography (HPLC) is often used. Due to the polarity of hydroxyurea and its simple analogs, retention on standard reverse-phase columns can be poor. A common strategy to overcome this is chemical derivatization with an agent like xanthydrol, which reacts with the urea moiety to form a more hydrophobic product that is more readily retained and detected by UV spectroscopy. nih.govmdpi.com

Derivatization Strategies of this compound for Structure-Activity Relationship Studies

Derivatization is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of a lead compound. For hydroxyurea analogs, the goal is often to enhance potency, selectivity, or metabolic stability. acs.org

For a compound like this compound, several derivatization strategies could be employed in SAR studies:

Modification of N-1 Alkyl Groups: The two ethyl groups on the N-1 position could be systematically replaced with other alkyl or aryl groups to probe the effects of sterics and lipophilicity. For example, replacing ethyl groups with methyl, propyl, or cyclic groups could alter how the molecule fits into a biological target's binding pocket. Studies on other N-substituted hydroxyureas have shown that even simple substitutions like 1-methyl and 1-ethyl can significantly impact activity. gpatindia.com

Substitution on the N-3 Nitrogen: While this compound is unsubstituted at the N-3 position (bearing the hydroxyl group), further substitution at this site is a common derivatization strategy for other analogs. However, SAR studies frequently indicate that an unsubstituted -NHOH group is critical for the activity of many hydroxyurea-based inhibitors. nih.gov

Modification of the Hydroxyl Group: The hydroxyl group is considered essential for the mechanism of action of many hydroxyurea derivatives, particularly those that inhibit ribonucleotide reductase. gpatindia.com Substitution of the hydroxyl proton, for instance with a methyl group, often leads to an inactive compound. gpatindia.com

The overarching goal of these strategies is to understand which structural features are essential for the desired biological effect and which can be modified to optimize the compound's properties.

Table 2: General Structure-Activity Relationship (SAR) Findings for N-Substituted Hydroxyureas
Structural PositionModificationGeneral Effect on ActivityReference
N-OH groupSubstitution of the hydroxyl proton (e.g., -OCH₃)Typically converts the drug into an inactive form. gpatindia.com
N-OH groupPresence of the hydroxyl groupConsidered necessary for the inhibition of DNA synthesis. gpatindia.com
N-1 PositionSubstitution with small alkyl groups (e.g., methyl, ethyl)Can lead to highly active compounds. gpatindia.com
N-1 PositionSubstitution with a carbonyl groupGenerally decreases antimitotic activity. gpatindia.com
GeneralIncorporation of heterocyclic templatesCan maintain or improve potency. acs.org

Ribonucleotide Reductase (RNR) Inhibition Dynamics

Hydroxyurea (HU) and its analogs are recognized primarily for their role as inhibitors of ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair. nih.govnih.gov This enzyme catalyzes the conversion of ribonucleotides into deoxyribonucleotides, which are the necessary precursors for these processes. nih.govmdpi.com The inhibition of RNR is a critical step that leads to the depletion of deoxyribonucleotide triphosphate (dNTP) pools, causing replication stress and cell cycle arrest, typically in the S-phase. nih.govnih.gov

Structural Basis of Enzyme-Inhibitor Interaction for Hydroxyurea and Analogs

The inhibitory action of hydroxyurea on class I RNR is centered on its ability to quench a crucial tyrosyl-free radical located in the R2 subunit of the enzyme. nih.govnih.gov This radical is indispensable for the catalytic cycle that reduces ribonucleotides. Hydroxyurea is thought to donate an electron to the diferric-tyrosyl radical center within the R2 subunit, effectively neutralizing it and halting enzyme activity. nih.gov

The structure-activity relationship (SAR) of hydroxyurea and its analogs reveals specific molecular features that are critical for their inhibitory function.

Hydroxyl Group (-OH): The hydroxyl group attached to one of the urea nitrogens is essential for the inhibition of DNA synthesis. gpatindia.com Substitution of the proton on this hydroxyl group with a methyl group renders the compound inactive. gpatindia.com

N-Substitutions: In contrast, substitutions on the other nitrogen atom can modulate activity. For example, 1-methyl-hydroxyurea and 1-ethyl-hydroxyurea are known to be highly antimitotic. gpatindia.com This suggests that analogs like this compound, which possess alkyl groups at the N1 position while retaining the critical N3-hydroxy group, are expected to maintain RNR inhibitory activity. The general structure-activity relationship indicates that the core N-hydroxyurea moiety is the pharmacophore responsible for RNR inhibition. gpatindia.comnih.gov

Consequences on Cellular Deoxyribonucleotide Triphosphate (dNTP) Pool Regulation

The direct consequence of RNR inhibition by hydroxyurea and its analogs is a significant perturbation of the intracellular dNTP pools. mdpi.com RNR's activity is tightly regulated to maintain a balanced supply of all four dNTPs (dATP, dGTP, dCTP, and dTTP), which is crucial for the fidelity of DNA replication and repair. nih.govoup.com

Inhibition of RNR by hydroxyurea leads to a rapid depletion of the dATP, dGTP, and dCTP pools. capes.gov.brnih.gov Interestingly, studies have shown that HU treatment does not necessarily exhaust all dNTPs; instead, it prevents the normal expansion of the pools that occurs at the G1/S phase transition, with levels dropping to about 80% of G1 levels without being completely depleted. researchgate.netnih.gov This imbalance in the relative concentrations of dNTPs is a major genotoxic stressor, leading to slowed DNA polymerase movement, replication fork stalling, and the activation of DNA damage checkpoints. nih.govmdpi.comoup.com In some cell lines, treatment with HU has been shown to cause a rapid and specific inhibition of dATP generation, which in turn slows cellular DNA synthesis. nih.gov

The table below summarizes the typical effects of RNR inhibition by hydroxyurea on dNTP pools.

DeoxyribonucleotideEffect of Hydroxyurea TreatmentConsequence
dATP Depletion nih.govSlows DNA synthesis nih.gov
dGTP Depletion capes.gov.brContributes to pool imbalance
dCTP Depletion capes.gov.brContributes to pool imbalance
dTTP Levels may change little or increase nih.govExacerbates pool imbalance

Nitric Oxide (NO) Generation and Associated Signaling Pathways

Interaction with Heme-Based Enzymes for NO Production

The generation of NO from hydroxyurea is often mediated through its interaction with heme-containing proteins, such as hemoglobin, peroxidases, and catalase. nih.govresearchgate.netnih.gov These interactions typically involve oxidative reactions. For instance, hydroxyurea can react with oxyhemoglobin to form methemoglobin, with a portion of the reaction yielding NO. nih.gov Similarly, copper-containing proteins can catalyze the peroxidation of hydroxyurea in the presence of hydrogen peroxide (H₂O₂), leading to NO release. nih.gov The chemical oxidation of hydroxyurea can produce both NO and nitroxyl (B88944) (HNO), often proceeding through a nitroxide radical intermediate. nih.govresearchgate.net

Specificity and Structural Requirements for NO Release from Hydroxyurea Analogs, including this compound

The capacity of hydroxyurea analogs to release NO is highly dependent on their chemical structure. Research into various derivatives has illuminated the specific requirements for this process. Aromatic N-hydroxyureas have been found to react with oxyhemoglobin 25- to 80-fold faster than hydroxyurea itself, indicating that certain analogs can be more potent NO donors. nih.gov

The key structural features required for NO formation from the reaction of hydroxyurea analogs with hemoglobin are:

An unsubstituted -NHOH group. nih.gov

At least one hydrogen atom on the nitrogen of the non-N-hydroxy group (the HN′ atom). researchgate.netnih.gov

Based on these requirements, this compound, which contains the essential unsubstituted -NHOH group but lacks a hydrogen atom on the N1 nitrogen due to the two ethyl substitutions, would be predicted to be incapable of producing NO through the specific mechanism that requires the HN' atom for radical stabilization. researchgate.netnih.gov Analogs that fulfill both structural criteria are effective NO producers.

The following table illustrates the relationship between the structure of hydroxyurea analogs and their ability to produce NO, based on established mechanistic requirements.

Compound-NHOH GroupHN′ AtomPredicted NO Production (via hemoglobin reaction)
HydroxyureaYesYesYes nih.gov
1-Methyl-3-hydroxyureaYesYesYes
This compound YesNoNo researchgate.netnih.gov
3-Hydroxy-1,3-dimethylureaNo (methylated)YesNo nih.gov
Role of Specific Functional Moieties (e.g., -NHOH, HN′ atom) in Modulating NO Release Efficacy

The efficacy of NO release is critically modulated by two functional moieties in the hydroxyurea structure.

The -NHOH Group: The N-hydroxy group is the source of the nitrogen atom in the released NO. nih.gov Compounds lacking this group, or where the hydroxyl proton is substituted, are not effective NO donors in reactions with hemoglobin. This group is essential for the initial interaction and redox chemistry with the heme center. nih.gov

The HN′ Atom: The hydrogen atom on the non-hydroxylated nitrogen (N') plays a crucial role in stabilizing radical intermediates formed during the oxidation process. researchgate.net Computational studies suggest that this hydrogen can form a stabilizing hydrogen bond, facilitating the reaction cascade that leads to NO release. researchgate.net Its absence, as in 1,1-disubstituted analogs like this compound, is proposed to prevent the formation of iron nitrosyl hemoglobin, thereby blocking this pathway of NO production. nih.gov

Soluble Guanylyl Cyclase (sGC) Activation and Cyclic GMP (cGMP) Production

Currently, there is no specific scientific literature available that details the direct effects of this compound on the activation of soluble guanylyl cyclase (sGC) or the subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP).

However, the parent compound, hydroxyurea, is known to influence this signaling pathway. Research has shown that hydroxyurea can lead to the generation of nitric oxide (NO). chemicalbook.commdpi.com Nitric oxide is a key activator of sGC. bldpharm.com The activation of sGC by NO leads to the conversion of guanosine triphosphate (GTP) into cGMP. bldpharm.com Studies have demonstrated that treatment with hydroxyurea increases intracellular cGMP levels in erythroid progenitor cells. sigmaaldrich.comnih.gov In fact, one study found that 1 mM of hydroxyurea induced the production of approximately 45 pM of cGMP per minute per nanogram of purified sGC. sigmaaldrich.com This suggests that hydroxyurea can directly interact with and activate sGC, possibly through a nitroxide radical pathway, to stimulate cGMP production. sigmaaldrich.com The amplification of cGMP signaling is a recognized component of hydroxyurea's therapeutic effects in certain conditions. sigmaaldrich.com

Direct Nucleic Acid Interactions and Conformational Perturbations

Alterations in DNA Higher-Order Structure and Mechanical Properties (e.g., kinked-branching structures)

Specific studies on the direct interaction of this compound with DNA and its impact on higher-order DNA structure are not available in the current body of scientific research.

In contrast, recent investigations into the parent compound, hydroxyurea, have revealed direct effects on the physical conformation of DNA. Atomic force microscopy has shown that in the presence of hydroxyurea, DNA can adopt partially-thick, kinked-branching structures, a departure from its typical elongated coil conformation. nih.govnih.gov Furthermore, fluorescence microscopy has indicated that hydroxyurea can alter the mechanical properties of single DNA molecules, leading to an increase in both the spring and damping constants. nih.govnih.gov These findings suggest that beyond its well-known enzymatic inhibition, hydroxyurea can directly interact with DNA, perturbing its structure and mechanics. nih.govnih.gov

Bimodal Effects on Gene Expression and Transcriptional Regulation

There is a lack of research specifically investigating the effects of this compound on gene expression and transcriptional regulation.

For the parent compound, hydroxyurea, a bimodal effect on in vitro gene expression has been observed. nih.govnih.gov At lower millimolar concentrations, hydroxyurea has been shown to promote gene expression, while at higher concentrations, it leads to inhibition. nih.govnih.gov The precise mechanisms for this dual activity are still under investigation but are thought to be linked to its direct interactions with DNA and its influence on the cellular environment. nih.govnih.gov Additionally, hydroxyurea's impact on fetal hemoglobin expression is a cornerstone of its use in sickle cell disease, a process involving complex transcriptional regulation. nih.gov It is hypothesized that some of hydroxyurea's effects on gene expression may be mediated through epigenetic modifications like DNA methylation. mdpi.com

Influence on DNA Replication Fork Stability and DNA Damage Response

The influence of this compound on DNA replication fork stability and the DNA damage response has not been specifically documented in scientific studies.

Oxidative Stress Induction and Antioxidant System Modulation

Generation of Reactive Oxygen Species and Impact on Cellular Redox State

Specific research detailing the generation of reactive oxygen species (ROS) and the impact on the cellular redox state by this compound is not available.

Modulation of Antioxidant Enzyme Activities and Levels in Cellular Systems

Based on the known interactions of the structurally related compound hydroxyurea, it is plausible that this compound could modulate the activity of several key antioxidant enzymes.

Catalase: Research has demonstrated that hydroxyurea can directly interact with and inhibit catalase, an enzyme crucial for the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. nih.govnih.gov This inhibition is competitive, meaning that hydroxyurea vies with H₂O₂ for access to the enzyme's active site. nih.govnih.gov Given that the hydroxamic acid moiety (-CONHOH) present in both hydroxyurea and this compound is implicated in this interaction, it is conceivable that this compound could also exhibit inhibitory effects on catalase activity. The presence of two ethyl groups on the nitrogen atom in this compound might influence the binding affinity and inhibitory potency compared to hydroxyurea.

Glutathione (B108866) Peroxidase (GPx): Studies on hydroxyurea have revealed a more complex, indirect modulation of glutathione peroxidase. Treatment with hydroxyurea has been shown to increase the expression of GPx1, a key isoform of the enzyme, in various cell types, including red blood cells. nih.govnih.gov This induction appears to be a compensatory response to the oxidative stress elicited by hydroxyurea and is linked to the p53 and NO-cGMP signaling pathways. nih.govnih.gov Therefore, it is possible that this compound could similarly trigger cellular stress responses that lead to an upregulation of GPx levels and activity as a protective mechanism.

Superoxide (B77818) Dismutase (SOD): The interaction between hydroxyurea and superoxide dismutase is less direct. SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then detoxified by catalase or GPx. While direct modulation of SOD activity by hydroxyurea is not a primary reported mechanism, the oxidative stress induced by hydroxyurea's other effects can be influenced by cellular SOD levels. nih.gov For instance, cells with higher SOD activity might be better equipped to handle the initial wave of superoxide radicals, potentially altering the downstream effects on catalase and GPx. The impact of this compound on SOD would likely be intertwined with its broader effects on cellular redox balance.

Interactive Data Table: Postulated Effects of this compound on Antioxidant Enzymes (Based on Hydroxyurea Data)

EnzymePostulated Effect on Activity/LevelsPotential Mechanism
Catalase InhibitionCompetitive binding to the active site
Glutathione Peroxidase (GPx) Increased expression and activityIndirect, via induction of cellular stress response pathways (e.g., p53, NO-cGMP)
Superoxide Dismutase (SOD) Indirect modulationAltered substrate availability due to overall changes in cellular redox state

It is imperative to underscore that these proposed modulatory effects of this compound are extrapolated from research on its parent compound. Direct experimental investigation is necessary to confirm these hypotheses and to elucidate the specific dose-response relationships and the influence of the diethyl substitution on these interactions. The lack of specific data for this compound highlights a gap in the current scientific understanding of this particular analog.

Computational and Biophysical Approaches in 1,1 Diethyl 3 Hydroxyurea Research

In Silico Molecular Modeling and Docking Studies

Computational approaches are essential for predicting how a molecule like 1,1-Diethyl-3-hydroxyurea might interact with biological targets. These methods save time and resources by simulating molecular interactions and predicting activity before extensive laboratory work is undertaken.

Prediction of Ligand-Protein Binding Modes and Interaction Energies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method helps in understanding the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For hydroxyurea (B1673989) analogs, docking studies have been crucial in understanding their interaction with various proteins, including ribonucleotide reductase (RNR) and hemoglobin. nih.govnih.govacs.orgresearchgate.net For instance, studies on N-hydroxyurea derivatives as inhibitors of Flap endonuclease-I (FEN-1), an enzyme involved in DNA repair, have used docking to reveal key interactions with amino acids in the active site. nih.gov Similarly, docking studies of hydroxyurea derivatives with the epidermal growth factor receptor (EGFR) have shown that these compounds interact with key amino acid residues with significant binding energies. niscpr.res.in

In a study of N-hydroxyurea analogs with hemoglobin, flexible-ligand/flexible-receptor virtual screening was used to determine the binding modes. nih.govnih.govacs.org The results indicated that most analogs form a hydrogen bond between their hydroxyl hydrogen and the bound oxygen atom of oxyhemoglobin, as well as a hydrogen bond between a nitrogen hydrogen and a glycine (B1666218) residue. nih.gov These computational predictions are consistent with experimental kinetic and EPR measurements. nih.govacs.org

A similar approach could be applied to this compound to predict its binding mode and affinity for various protein targets. The presence of the two ethyl groups on the nitrogen atom would likely influence its binding orientation and interaction energies compared to hydroxyurea. Docking studies could elucidate how these bulky groups affect the fit within the binding pocket of target proteins. For example, in a study of N',N'-diethyl N-hydroxyurea (this compound), it was noted that the absence of a hydrogen on the diethyl-substituted nitrogen prevented the formation of a key hydrogen bond observed with other analogs. nih.gov

Compound/AnalogTarget ProteinPredicted InteractionsReference
N-hydroxyurea derivativesFlap endonuclease-I (FEN-1)Key interactions with active site amino acids nih.gov
Hydroxyurea derivativesEpidermal Growth Factor Receptor (EGFR)Interaction with key amino acid residues niscpr.res.in
N-hydroxyurea analogsHemoglobinHydrogen bonding with bound oxygen and Gly25 nih.gov
N',N'-diethyl N-hydroxyureaHemoglobinAbsence of HN' prevents key hydrogen bond nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of Hydroxyurea Analogs

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that relates the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, untested compounds.

QSAR studies have been successfully applied to various series of hydroxyurea analogs and other ribonucleotide reductase inhibitors. nih.govresearchgate.netnih.govcapes.gov.brias.ac.in For example, a QSAR study on benzohydroxamic acid inhibitors of ribonucleotide reductase identified that inhibitory potency is related to the hydroxamic acid portion, which complexes with a metal at the active site, and the benzene (B151609) ring and its substituents, which contribute to the quantitative aspects of inhibition. nih.gov Another QSAR analysis of Schiff bases of hydroxysemicarbazide showed that hydrophobicity, molecular size, and the presence of an oxygen-containing group were important for antitumor activity. capes.gov.br

In the context of this compound, a QSAR model could be developed using a series of N,N-disubstituted hydroxyurea derivatives. By systematically varying the alkyl substituents and measuring their biological activity (e.g., inhibition of a specific enzyme), a QSAR model could be built. This model would help to understand the influence of the size and nature of the substituents on the activity and could predict the activity of other related compounds.

A 2D-QSAR study on N-hydroxyurea derivatives as FEN-1 inhibitors resulted in a model with good predictive ability, highlighting the link between physicochemical descriptors and inhibitory activity. nih.gov Similarly, QSAR studies on thiosemicarbazone derivatives, which are also ribonucleotide reductase inhibitors, have demonstrated the importance of specific structural features for their anticancer activity. researchgate.netnih.govfapesp.br These studies provide a blueprint for how QSAR could be applied to a series of compounds including this compound to guide the design of more potent analogs.

Compound SeriesKey Findings from QSAR AnalysisReference
Benzohydroxamic acidsInhibitory potency depends on hydroxamic acid portion and benzene ring substituents. nih.gov
Schiff bases of hydroxysemicarbazideHydrophobicity, molecular size, and an ortho-oxygen group are important for antitumor activity. capes.gov.br
N-hydroxyurea derivativesPhysicochemical descriptors correlate with FEN-1 inhibition. nih.gov
Thiosemicarbazone derivativesSpecific structural fragments are required for binding to ribonucleotide reductase. researchgate.netnih.gov

Advanced Spectroscopic and Microscopic Characterization Techniques

Advanced biophysical techniques provide experimental data that can validate and complement computational predictions. These methods allow for the direct observation of molecular interactions and their consequences on biological macromolecules.

Atomic Force Microscopy (AFM) for DNA Topography and Structural Analysis

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the topography of surfaces at the nanoscale. In biological research, AFM is used to study the structure of macromolecules like DNA and to observe how their structure is altered by interactions with small molecules.

Studies using AFM have shown that hydroxyurea can directly interact with DNA and alter its higher-order structure. dntb.gov.uaresearchgate.netnih.govresearchgate.netnih.gov In the absence of hydroxyurea, DNA typically appears as an elongated coil. dntb.gov.uaresearchgate.net However, upon the addition of hydroxyurea, the DNA structure changes to become partially thick with kinked and branched structures. dntb.gov.uaresearchgate.netnih.govresearchgate.netnih.gov This indicates a direct interaction between hydroxyurea and the DNA molecule, leading to conformational changes. dntb.gov.uanih.gov

Given these findings, it would be highly relevant to use AFM to study the effects of this compound on DNA structure. The presence of the diethyl groups could lead to different or more pronounced structural changes in DNA compared to the parent hydroxyurea molecule. AFM could visualize these changes in real-time and provide insights into the specific nature of the interaction.

ConditionObserved DNA Structure (AFM)Reference
Control (no hydroxyurea)Elongated coil conformation dntb.gov.uaresearchgate.net
With hydroxyureaPartially thick with kinked-branching structures dntb.gov.uaresearchgate.netnih.govresearchgate.netnih.gov

Fluorescence Microscopy (FM) for Dynamic DNA Conformation Studies

Fluorescence Microscopy (FM) is another powerful technique for studying biological molecules. By labeling DNA with fluorescent dyes, FM can be used to observe the dynamic conformational changes of single DNA molecules in solution. dntb.gov.uaresearchgate.netnih.govnih.govresearchgate.net

Studies on hydroxyurea have utilized FM to investigate its effect on the mechanical properties of DNA. dntb.gov.uaresearchgate.netnih.govnih.gov By observing the Brownian motion of single DNA molecules, researchers have found that the addition of hydroxyurea increases both the spring and damping constants of the DNA. dntb.gov.uaresearchgate.net This suggests that hydroxyurea makes the DNA stiffer and more resistant to deformation. These findings, along with the AFM data, provide strong evidence for a direct interaction between hydroxyurea and DNA. dntb.gov.uanih.gov

FM would be an excellent tool to investigate the dynamic effects of this compound on DNA. By comparing the changes in the mechanical properties of DNA upon treatment with this compound to those caused by hydroxyurea, it would be possible to determine if the diethyl substitution alters the nature or strength of the interaction. This could have implications for its mechanism of action. For instance, blocking DNA replication with hydroxyurea has been shown to almost completely abolish the incorporation of EdU (a thymidine (B127349) analog), as visualized by fluorescence microscopy. harvard.edu

Mechanical Property of DNAEffect of Hydroxyurea AdditionReference
Spring ConstantIncreased dntb.gov.uaresearchgate.net
Damping ConstantIncreased dntb.gov.uaresearchgate.net

Electron Paramagnetic Resonance (EPR) for Free Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This is particularly relevant for studying hydroxyurea and its analogs, as their mechanism of action is believed to involve the generation of a radical species.

EPR studies have been instrumental in understanding how hydroxyurea inhibits ribonucleotide reductase. The enzyme's activity depends on a stable tyrosyl radical in its R2 subunit. nih.govpnas.orgplos.org Hydroxyurea is known to quench this tyrosyl radical, thereby inactivating the enzyme. nih.govresearchgate.netnih.govnih.gov EPR stopped-flow techniques have been used to study the kinetics of this reaction, showing that the disappearance of the tyrosyl radical follows pseudo-first-order kinetics. nih.govresearchgate.net

Furthermore, EPR has been used to detect transient nitroxide-like radicals from hydroxyurea itself during its reaction with the R2 protein. nih.gov This provides direct evidence for a one-electron transfer from hydroxyurea to the tyrosyl radical as the primary mechanism of inhibition. nih.gov EPR has also been used to study the formation of iron nitrosyl hemoglobin when hydroxyurea reacts with hemoglobin, which is relevant to its use in treating sickle cell disease. acs.org

Given the central role of radical formation in the activity of hydroxyurea, EPR would be a critical technique for studying this compound. By reacting this compound with the R2 subunit of ribonucleotide reductase and monitoring the reaction with EPR, it would be possible to determine if it also quenches the tyrosyl radical and if a corresponding radical of this compound is formed. The kinetics of this reaction could also be compared to that of hydroxyurea to understand the effect of the diethyl substitution on its radical-generating capacity.

EPR StudyKey FindingReference
Hydroxyurea and RNR R2 proteinQuenching of the tyrosyl radical. nih.govresearchgate.net
Hydroxyurea and RNR R2 proteinDetection of transient nitroxide-like radicals from hydroxyurea. nih.gov
Hydroxyurea and hemoglobinFormation of iron nitrosyl hemoglobin. acs.org
(-)-epicatechin and RNR R2 proteinDestabilization of the tyrosyl radical. researchgate.net

UV-Visible Spectroscopy for DNA Interaction Characterization

UV-Visible spectroscopy is a fundamental and widely accessible technique employed to investigate the binding interactions between small molecules, such as this compound, and macromolecules like DNA. nih.gov This method relies on monitoring the changes in the absorption spectrum of the molecule upon its interaction with DNA. The binding can alter the electronic transitions of the chromophores present in the molecule, leading to observable changes in the UV-Visible spectrum.

The interaction of small molecules with DNA can be categorized into several modes, primarily electrostatic interactions, groove binding, and intercalation. mdpi.com UV-Visible spectroscopy helps in elucidating these potential binding modes by analyzing spectral shifts and changes in absorbance intensity. mdpi.commdpi.com When a small molecule binds to DNA, changes in the absorbance (hyperchromism or hypochromism) and shifts in the wavelength of maximum absorbance (λmax) (bathochromic or hypsochromic shift) are often observed.

Hypochromism, a decrease in molar absorptivity, is typically indicative of intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This phenomenon arises from the coupling of the chromophore's electronic transition dipole moment with that of the DNA bases. A bathochromic shift, or red shift, to longer wavelengths often accompanies hypochromism in the case of intercalation. Conversely, hyperchromism, an increase in molar absorptivity, can suggest other forms of interaction, such as electrostatic binding or groove binding.

Detailed Research Findings

While specific studies detailing the UV-Visible spectroscopic analysis of this compound's interaction with DNA are not extensively available in the public domain, the general methodology can be inferred from studies on analogous hydroxyurea derivatives and other small molecules. nih.govmdpi.com In a typical experiment, a solution of the compound at a fixed concentration is titrated with increasing concentrations of DNA. mdpi.com The UV-Visible spectrum is recorded after each addition of DNA, allowing for the observation of any spectral changes.

For instance, studies on various metal complexes and organic molecules have demonstrated the utility of this technique. nih.govmdpi.com Upon the addition of calf thymus DNA (ct-DNA), a common model for such experiments, a significant hypochromism and a slight bathochromic shift in the λmax of the compound are often interpreted as evidence of an intercalative binding mode. nih.gov

The intrinsic binding constant (Kb), which quantifies the strength of the interaction between the small molecule and DNA, can be calculated from the UV-Visible titration data using the Benesi-Hildebrand equation or similar models. nih.govmdpi.com A higher Kb value signifies a stronger binding affinity.

The following interactive table illustrates the type of data that would be collected and analyzed in a hypothetical UV-Visible spectroscopy titration experiment of a compound with DNA.

DNA Concentration (µM)Absorbance at λmaxWavelength of Maximum Absorbance (λmax) (nm)
00.850275
100.825276
200.801276
300.778277
400.755277
500.732278
600.710278
700.690279
800.671279

This table is a representative example of data obtained from a UV-Visible titration experiment and does not represent actual experimental data for this compound.

The observed decrease in absorbance (hypochromism) and the shift to a longer wavelength (bathochromic shift) in the hypothetical data would suggest an intercalative mode of binding for the compound with DNA. Such findings are crucial in the preliminary stages of drug design and development, providing insights into the mechanism of action at a molecular level.

Cellular and in Vitro Experimental Models for Investigating 1,1 Diethyl 3 Hydroxyurea Analogs

Impact on Cellular Proliferation and Cell Cycle Synchronization

Hydroxyurea (B1673989) (HU) and its analogs are well-known for their effects on DNA synthesis and cell cycle progression. mdpi.com By inhibiting ribonucleotide reductase (RNR), these compounds decrease the pool of deoxyribonucleotides available for DNA replication, leading to an arrest of cells in the S-phase. mdpi.comnih.gov This reversible inhibitory effect makes HU a common agent for synchronizing cell cultures in laboratory settings. mdpi.comdergipark.org.tr When the compound is removed, cells resume DNA synthesis and proceed through the cell cycle in a synchronized manner. dergipark.org.tr

Studies on various cell lines, including cancer cells, demonstrate that HU can effectively block cell proliferation by arresting the majority of cells at the G1/S transition or in the early S phase. dergipark.org.tr For instance, in breast cancer cell lines like MCF-7 and MDA-MB-453, treatment with HU leads to a significant accumulation of cells at the G1/S boundary. dergipark.org.tr The primary mechanism of action for HU's cytostatic effect is the inhibition of the tyrosyl radical required for RNR activity. nih.gov While these findings are primarily for hydroxyurea, they establish the foundational mechanism expected for its analogs like 1,1-Diethyl-3-hydroxyurea.

Biochemical Effects on Cellular Metabolism and Oxidative Homeostasis

The influence of hydroxyurea analogs extends to fundamental metabolic processes and the management of oxidative stress, particularly in erythrocytes.

In vitro studies on red blood cells (RBCs) from healthy individuals treated with hydroxyurea have shown significant, time-dependent changes in biochemical parameters. mdpi.comnih.gov Short-term exposure (30 minutes) to HU resulted in an increase in most analyzed parameters, including lipid peroxidation and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR). mdpi.comnih.gov

However, longer incubation (1 hour) with a higher concentration (0.8 mM) of HU led to a reduction in lipid peroxidation and in the activities of enzymes such as GR and glucose-6-phosphate dehydrogenase (G6PD). mdpi.comnih.gov This suggests that at certain concentrations, HU can enhance the protection against free radicals. mdpi.comnih.gov For example, after one hour, the levels of H₂O₂, lipid peroxidation, and the activity of enzymes like hexokinase and SOD were lower with 0.8 mM HU compared to 0.6 mM HU. mdpi.comnih.gov Treatment with HU has also been shown to reduce the expression of phosphatidylserine (B164497) on the surface of erythrocytes and platelets, which is a factor in cell adhesion. nih.gov

Research suggests that hydroxyurea preferentially stimulates the pentose (B10789219) phosphate (B84403) pathway (PPP) over the glycolytic pathway in red blood cells. mdpi.comnih.gov The PPP is a crucial metabolic route that runs parallel to glycolysis and is a primary source of NADPH, which is essential for antioxidant defense. khanacademy.org Studies in yeast have shown that upon treatment with hydroxyurea, glucose is rapidly diverted to the oxidative branch of the PPP. nih.gov This metabolic shift is mediated by the AMP-dependent kinase, SNF1, and is critical for providing the NADPH required for the activation of the DNA replication checkpoint. nih.gov This diversion from glycolysis to the PPP represents a key metabolic remodeling strategy to cope with the replication stress induced by HU. nih.gov

Investigation of Protein-Ligand and DNA-Ligand Interactions in Cell-Free Systems

Cell-free systems allow for the direct study of molecular interactions. Computational and spectrophotometric methods are used to analyze how compounds like this compound bind to proteins and DNA.

A computational structure-activity relationship study investigated the binding of several hydroxyurea analogs, including this compound (referred to as N′,N′ –diethyl N-hydroxyurea), with catalase compound I. nih.gov While this compound was known to be ineffective at producing nitric oxide (NO) from hemoglobin, the study suggested it could interact with catalase to produce NO as it contains the necessary -NHOH group. nih.gov The docking analysis revealed that this analog preferred a specific binding pose (Pose B) within the enzyme's active site. nih.gov However, it incurred a significant energy penalty due to the desolvation of a polar atom in a hydrophobic environment without hydrogen bonding. nih.gov

Spectrophotometric titration is another common cell-free method to study the interaction between a compound and DNA. rsc.org This technique involves recording changes in the UV-visible spectrum of the compound as increasing concentrations of DNA are added, which can reveal the binding mode and affinity. rsc.org While specific data for this compound was not found in the provided results, this method is standard for assessing DNA-ligand interactions for novel compounds. rsc.org

Pre-clinical In Vivo Models for Mechanistic Studies (e.g., acute inflammatory responses in C57BL/6 mice)

In vivo models are indispensable for studying the systemic effects of compounds in a complex biological environment. Mouse models have been particularly useful for investigating the anti-inflammatory properties of hydroxyurea.

In one study, acute hemolysis was induced in C57BL/6 mice, which led to rapid systemic inflammation and vascular leukocyte recruitment. nih.gov The administration of a single dose of hydroxyurea was found to abolish these acute inflammatory effects through a nitric oxide-dependent mechanism, without altering the levels of cell-free hemoglobin. nih.gov In vitro experiments from the same study showed that HU could partially reverse the induction of endothelial proinflammatory cytokine secretion and adhesion molecule expression caused by hemoglobin. nih.gov

Another study used Townes humanized sickle cell (HbSS) mice to evaluate the impact of hydroxyurea on kidney injury. mdpi.com After two weeks of treatment, HU significantly reduced total plasma heme, a driver of oxidative stress and inflammation, as well as pro-inflammatory cytokines like CXCL10 and VEGF-A. mdpi.com This was accompanied by a reduction in renal injury biomarkers and an improvement in kidney histopathology, including reduced vascular congestion and glomerulosclerosis. mdpi.com These findings suggest HU mitigates organ damage by reducing the harmful effects of circulating heme and inflammation. mdpi.com

Emerging Research Directions and Future Perspectives for Hydroxyurea Analogs

Rational Design and Synthesis of Novel 1,1-Diethyl-3-hydroxyurea Derivatives with Targeted Biochemical Specificity

The rational design of novel hydroxyurea (B1673989) derivatives, including hypothetical analogs like this compound, is centered on modifying the core structure to achieve more targeted biochemical interactions. Structure-activity relationship (SAR) studies of various N-hydroxyurea derivatives have provided fundamental insights into the chemical features crucial for their biological activity.

Key structural considerations in the design of novel hydroxyurea analogs include:

The Hydroxyurea Moiety (-NH-CO-NH-OH): This functional group is critical for the inhibitory activity of hydroxyurea, primarily through its ability to quench the tyrosyl free radical essential for the catalytic activity of ribonucleotide reductase. nih.gov

Substitutions on the Nitrogen Atoms: The nature and size of the substituent groups on the nitrogen atoms can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of alkyl groups, such as the diethyl substitution in this compound, can alter the molecule's lipophilicity, potentially affecting its cell membrane permeability and interaction with hydrophobic pockets in target proteins. SAR studies have shown that while some substitutions can enhance activity, others may render the molecule inactive. gpatindia.com

The synthesis of such novel derivatives often involves multi-step chemical processes. A general approach to synthesizing N-hydroxyureas involves the treatment of amines with protected N-hydroxycarbamates, followed by deprotection. researchgate.net The synthesis of unsymmetrical ureas can also be achieved using safer alternatives to phosgene, such as N,N'-carbonyldiimidazole (CDI). nih.gov

Table 1: Key Structural Modifications and Their Potential Impact on the Activity of Hydroxyurea Analogs

Structural ModificationPotential Impact on Biological ActivityRationale
Alkyl substitutions on N1Altered lipophilicity and steric hindranceMay improve membrane permeability and modify binding affinity to target enzymes.
Aromatic substitutions on N3Introduction of pi-stacking interactionsCan enhance binding to aromatic residues in the active site of target proteins.
Introduction of heterocyclic ringsModified solubility and potential for additional hydrogen bondingCan improve pharmacokinetic properties and introduce new interactions with molecular targets.
Bioisosteric replacement of the urea (B33335) carbonylAltered electronic properties and hydrogen bonding capacityMay lead to novel binding modes and improved selectivity.

Exploration of Previously Unidentified Molecular Targets and Signaling Pathways for Analogs

While ribonucleotide reductase is the most well-established target of hydroxyurea, emerging research suggests that its analogs may interact with other molecular targets and modulate various signaling pathways. The structural modifications in derivatives like this compound could lead to altered target specificity.

For instance, some N-hydroxyurea derivatives have been investigated as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways. nih.govnih.gov This suggests that the hydroxyurea scaffold can be adapted to target enzymes with different active site architectures. The exploration of new molecular targets for hydroxyurea analogs is often guided by computational screening and experimental assays.

Potential alternative molecular targets for novel hydroxyurea analogs could include:

Other Metalloenzymes: The ability of the hydroxyurea moiety to interact with metal ions in the active sites of enzymes could be exploited to target other metalloenzymes involved in disease processes.

Protein-Protein Interactions: Novel derivatives could be designed to disrupt specific protein-protein interactions that are critical for disease progression.

Kinases and Other Signaling Proteins: Modifications to the hydroxyurea scaffold could enable interaction with the ATP-binding site of kinases or other signaling proteins.

Development of Advanced Experimental and Computational Methodologies for Comprehensive Analog Characterization

The comprehensive characterization of novel hydroxyurea analogs relies on a combination of advanced experimental and computational methodologies. These techniques are crucial for understanding the structure-activity relationships, identifying molecular targets, and elucidating mechanisms of action.

Computational Methodologies:

Molecular Docking: This technique is used to predict the binding mode and affinity of a ligand (the hydroxyurea analog) to the active site of a target protein. It helps in understanding the key interactions that contribute to the inhibitor's potency and selectivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding event and helping to confirm the stability of the predicted binding mode. nih.gov

Quantum Chemical Calculations: These methods are employed to study the electronic properties of the hydroxyurea derivatives and their radicals, which is important for understanding their mechanism of action, especially in the context of nitric oxide production. scispace.com

Experimental Methodologies:

Enzyme Inhibition Assays: These are fundamental for determining the potency of a novel analog against its intended target enzyme. Kinetic studies can provide detailed information about the mechanism of inhibition. nih.gov

X-ray Crystallography: This technique provides a high-resolution three-dimensional structure of the inhibitor bound to its target protein, offering a detailed view of the binding interactions and guiding further rational design efforts. nih.gov

Mass Spectrometry: Used for the structural characterization of the synthesized compounds and for studying covalent modifications of target proteins by reactive analogs. youtube.com

NMR Spectroscopy: Ligand-based NMR techniques can be used to confirm the binding of small molecules to their protein targets. acs.org

Table 2: Advanced Methodologies for the Characterization of Hydroxyurea Analogs

MethodologyApplicationInformation Gained
Computational
Molecular DockingVirtual screening and binding mode predictionBinding affinity, key interacting residues
Molecular DynamicsSimulation of ligand-protein complex dynamicsStability of binding, conformational changes
Quantum ChemistryAnalysis of electronic structure and reactivityRadical formation potential, reaction mechanisms
Experimental
Enzyme KineticsDetermination of inhibitory potency and mechanismIC50/Ki values, reversible/irreversible inhibition
X-ray CrystallographyHigh-resolution structural analysis of complexesPrecise binding orientation, structure-based drug design
Mass SpectrometryStructural confirmation and covalent binding analysisMolecular weight verification, identification of modified residues
NMR SpectroscopyConfirmation of ligand-protein bindingEvidence of direct interaction in solution

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,1-diethyl-3-hydroxyurea in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .
  • Engineering Controls : Implement fume hoods or closed systems to minimize inhalation exposure .
  • First Aid : For inhalation, move to fresh air and seek medical attention. For skin contact, wash immediately with soap and water. Always provide Safety Data Sheets (SDS) to medical personnel .
  • Waste Disposal : Segregate chemical waste and comply with hazardous material regulations .

Q. How can researchers analytically confirm the identity and purity of this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times against certified reference standards .
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., δ 1.2 ppm for ethyl groups) and FT-IR (e.g., carbonyl stretch at ~1650 cm1^{-1}) .
  • Impurity Profiling : Refer to pharmacopeial guidelines (e.g., EP/JP) for limits on related substances like 3-acetyl derivatives or oxidative byproducts .

Q. What storage conditions optimize the stability of this compound?

  • Methodological Answer :

  • Temperature : Store at 2–8°C in airtight containers to prevent thermal degradation .
  • Light Sensitivity : Use amber glassware or opaque packaging to avoid photolytic decomposition .
  • Humidity Control : Include desiccants (e.g., silica gel) to mitigate hydrolysis risks .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the pharmacological efficacy of this compound?

  • Methodological Answer :

  • In Vitro Models : Use cell lines (e.g., erythroid progenitors for sickle cell studies) with dose-response curves (0.1–100 µM) to assess cytotoxicity and therapeutic windows .
  • Controlled Variables : Monitor pH, temperature, and dissolved oxygen in cell cultures to ensure reproducibility .
  • Statistical Design : Apply ANOVA or linear regression to analyze dose-dependent effects, with ≥3 biological replicates per condition .

Q. How can conflicting data on the compound’s mechanism of action be resolved?

  • Methodological Answer :

  • Source Evaluation : Prioritize peer-reviewed primary literature (e.g., journals indexed in PubMed) over gray literature .
  • Cross-Validation : Replicate key experiments under standardized conditions (e.g., identical buffer systems, cell lines) .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify trends obscured by small sample sizes .

Q. What strategies optimize the synthesis of this compound while minimizing impurities?

  • Methodological Answer :

  • Route Selection : Compare urea-alkylation vs. carbamate pathways for yield and byproduct profiles. For example, ethyl isocyanate reactions may reduce diethylurea contaminants .
  • Process Monitoring : Employ in-situ FT-IR or LC-MS to track intermediate formation and adjust reaction parameters (e.g., temperature, catalyst loading) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate high-purity product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.